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Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

Cat. No.: B15551144 Get Quote

Welcome to the technical support center for optimizing (Z-DEVD)2-Rh110 concentration for cell

lysate-based caspase activity assays. This guide provides troubleshooting advice, frequently

asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug

development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind the (Z-DEVD)2-Rh110 caspase assay?

The (Z-DEVD)2-Rh110 assay is a fluorometric method for detecting the activity of executioner

caspases, primarily caspase-3 and caspase-7.[1][2] The substrate, (Z-DEVD)2-Rh110, is a

non-fluorescent bisamide derivative of rhodamine 110 (R110).[3][4][5] In the presence of active

caspase-3 or -7, the DEVD peptide sequence is cleaved.[3][6] This cleavage occurs in a two-

step process, first yielding a fluorescent monoamide and then the highly fluorescent R110

molecule.[2][3][4] The resulting fluorescence, which can be measured using a fluorescence

microplate reader, is directly proportional to the caspase activity in the sample.[3][4]

Q2: What are the optimal excitation and emission wavelengths for the cleaved R110 product?

The cleaved rhodamine 110 (R110) product has excitation and emission maxima similar to

fluorescein. The optimal excitation wavelength is approximately 496-498 nm, and the emission

wavelength is around 520-525 nm.[2][3][7][8]

Q3: What is the recommended starting concentration of (Z-DEVD)2-Rh110 for cell lysates?
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A common starting concentration for the (Z-DEVD)2-Rh110 substrate in the final reaction mix is

around 10-50 µM. However, the optimal concentration can vary depending on the cell type, the

level of caspase activity, and the specific assay kit being used. Some protocols suggest a

working concentration of approximately 100 µM.[3][6] It is always recommended to perform a

substrate titration to determine the optimal concentration for your specific experimental

conditions.

Q4: How should I prepare and store the (Z-DEVD)2-Rh110 substrate?

The (Z-DEVD)2-Rh110 substrate is typically supplied as a lyophilized solid. It should be

reconstituted in high-quality, anhydrous DMSO to create a stock solution, often at a

concentration of 1-10 mM.[9] To avoid repeated freeze-thaw cycles, it is crucial to aliquot the

stock solution into single-use volumes and store them at -20°C, protected from light.[9] When

stored properly, stock solutions are generally stable for up to three months.

Q5: How can I be sure that the detected fluorescence is specific to caspase-3/7 activity?

To confirm the specificity of the assay, it is essential to include a negative control and an

inhibitor control in your experiment.[5][10]

Negative Control: Lysates from untreated or vehicle-treated cells should be used to establish

a baseline fluorescence level.[5][10]

Inhibitor Control: Pre-incubating your apoptotic cell lysate with a specific caspase-3/7

inhibitor, such as Ac-DEVD-CHO, before adding the (Z-DEVD)2-Rh110 substrate should

significantly reduce the fluorescent signal.[2][11] This confirms that the measured activity is

due to DEVD-specific caspases.
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Issue Possible Cause Suggested Solution

High Background

Fluorescence
Substrate degradation

Prepare fresh substrate

dilutions before each

experiment. Avoid repeated

freeze-thaw cycles of the stock

solution.[9]

Contaminated reagents or

buffers

Use high-purity water and

reagents. Filter-sterilize buffers

if necessary.

Autofluorescence from cell

lysates

Include a lysate-only control

(without substrate) to measure

and subtract the background

fluorescence.

Low or No Signal Insufficient caspase activity

Ensure that apoptosis has

been successfully induced by

using a positive control (e.g.,

cells treated with a known

apoptosis inducer like

staurosporine).[12] Optimize

the induction time and

concentration of the apoptotic

stimulus.

Low protein concentration in

lysate

Increase the number of cells

used for lysate preparation.[13]

A typical starting point is 1-5 x

10^6 cells.[13] Ensure the

protein concentration is within

the recommended range (e.g.,

50-200 µg per assay).[13][14]

Suboptimal substrate

concentration

Perform a substrate titration to

determine the optimal

concentration for your

experimental setup.
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Inactive caspases

Prepare lysates on ice using a

lysis buffer containing protease

inhibitors to prevent non-

specific degradation. Ensure

the assay buffer contains a

reducing agent like DTT to

maintain caspase activity.[13]

High Well-to-Well Variability
Inconsistent cell seeding or

lysis

Ensure uniform cell seeding

and complete cell lysis. Pipette

lysates carefully to avoid

introducing bubbles.

Inaccurate pipetting
Use calibrated pipettes and

proper pipetting techniques.

Temperature fluctuations

Ensure all wells of the plate

are at a uniform temperature

during incubation.

Experimental Protocols
Preparation of Cell Lysates
This protocol provides a general procedure for preparing cell lysates for caspase activity

assays.

Materials:

Phosphate-buffered saline (PBS), ice-cold

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

Note: Add DTT fresh before use.[13]

Microcentrifuge tubes, pre-chilled

Cell scraper (for adherent cells)

Procedure for Adherent Cells:
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Induce apoptosis in your cells using the desired method.

Aspirate the culture medium.

Wash the cells once with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 0.5 ml for a 10 cm plate).

[12]

Incubate on ice for 10-15 minutes.

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA).

Procedure for Suspension Cells:

Induce apoptosis in your cells using the desired method.

Pellet the cells by centrifugation at 300 x g for 5-10 minutes.[12]

Wash the cell pellet once with ice-cold PBS.

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.[13]

Incubate on ice for 10-15 minutes.

Proceed with centrifugation as described in step 7 for adherent cells.

Collect the supernatant and determine the protein concentration.

Caspase-3/7 Activity Assay
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This protocol outlines the steps for measuring caspase-3/7 activity in cell lysates using the (Z-

DEVD)2-Rh110 substrate.

Materials:

Cell lysates (prepared as described above)

(Z-DEVD)2-Rh110 stock solution (in DMSO)

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). Note: Add DTT fresh

before use.

96-well black microplate

Fluorescence microplate reader

Procedure:

Dilute the cell lysates to the desired protein concentration (e.g., 1-2 mg/mL) with assay

buffer.

Prepare a substrate working solution by diluting the (Z-DEVD)2-Rh110 stock solution in

assay buffer to the desired final concentration (e.g., 2X the final desired concentration).

In a 96-well black microplate, add 50 µL of each cell lysate sample per well.

Controls:

Blank: 50 µL of assay buffer without lysate.

Negative Control: 50 µL of lysate from untreated cells.

Inhibitor Control: Pre-incubate 50 µL of apoptotic lysate with a caspase-3/7 inhibitor (e.g.,

Ac-DEVD-CHO) for 10-15 minutes at room temperature before proceeding.

Initiate the reaction by adding 50 µL of the substrate working solution to each well.
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Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation

time may need to be determined empirically.[5]

Measure the fluorescence using a microplate reader with excitation at ~498 nm and emission

at ~521 nm.

Visualizations
Signaling Pathway: Caspase-3/7 Activation and
Cleavage of (Z-DEVD)2-Rh110
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Caspase-3/7 Activation and Substrate Cleavage
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Caption: Caspase-3/7 activation by apoptotic stimuli and subsequent cleavage of the

fluorogenic substrate.

Experimental Workflow: Caspase Activity Assay
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Experimental Workflow for Caspase Activity Assay
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Caption: A step-by-step workflow for performing a caspase activity assay using cell lysates.
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Logical Relationship: Troubleshooting Flowchart
Troubleshooting Flowchart for (Z-DEVD)2-Rh110 Assay
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Caption: A logical flowchart to guide troubleshooting common issues in the caspase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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